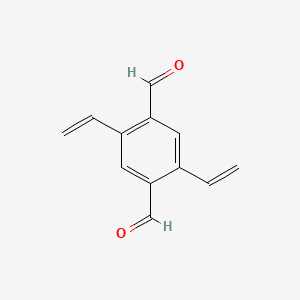

2,5-Diethenyl-1,4-benzenedicarboxaldehyde

Description

Significance as a Versatile Organic Precursor in Reticular Chemistry

Reticular chemistry is a field focused on linking molecular building blocks with specific geometries into predetermined, ordered structures, often with porous characteristics. researchgate.netrsc.org Within this discipline, 2,5-Diethenyl-1,4-benzenedicarboxaldehyde serves as a premier linear linker or monomer for the synthesis of Covalent Organic Frameworks (COFs). alfachemch.comtcichemicals.com COFs are a class of crystalline porous polymers with structures built entirely from strong covalent bonds, allowing for the precise atomic integration of organic units into extended, periodic networks. researchgate.netresearchgate.net

The significance of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde stems from its bifunctional nature. The two aldehyde groups at opposite ends of the molecule readily undergo condensation reactions, typically with multitopic amines, to form stable imine linkages. This reaction is a cornerstone of COF synthesis, driving the formation of a rigid, two-dimensional or three-dimensional crystalline lattice. tcichemicals.comresearchgate.net

Furthermore, the presence of the two vinyl groups is a critical feature that enhances its versatility. These groups can act as reactive sites for post-synthetic modification, allowing chemists to introduce new functionalities into the COF structure after its initial formation. This capability is crucial for fine-tuning the material's properties for specific applications. The vinyl groups can also participate directly in polymerization reactions to form vinylene-linked COFs, which often exhibit enhanced chemical stability and unique electronic properties due to their fully conjugated backbones. nih.gov

Overview of Key Research Domains Involving 2,5-Diethenyl-1,4-benzenedicarboxaldehyde

The unique structural attributes of this compound have positioned it at the center of several advanced research domains, primarily focused on the development of functional porous materials.

Covalent Organic Frameworks (COFs) Synthesis: The principal application of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde is as a monomer for COF synthesis. alfachemch.com Researchers have utilized it to construct highly ordered, crystalline materials with permanent porosity. A notable example is the synthesis of TzDva COF, where it is reacted with 2,4,6-Tri(4-aminophenyl)-1,3,5-triazine. The resulting framework demonstrates significant stability and a well-defined porous structure. chemsoon.com

Separations Science: COFs synthesized from this vinyl-functionalized linker have shown significant promise in separation applications. The uniform and tunable pore sizes of these materials make them ideal candidates for molecular sieving. For instance, specific COFs have been designed for challenging separations such as the chiral separation of molecules in gas chromatography and the separation of benzene (B151609) and cyclohexane. chemsoon.com

Heterogeneous Catalysis: The vinyl groups on the framework's backbone serve as handles for chemical modification. This allows for the anchoring of catalytically active sites, such as palladium nanoparticles, within the ordered pores of the COF. rsc.org Such materials can act as highly efficient and selective heterogeneous catalysts for reactions like the semi-hydrogenation of alkynes, where the thioether-functionalized framework can enhance the catalyst's performance. rsc.org

Advanced Electronic and Optoelectronic Materials: The extended π-conjugation in frameworks derived from 2,5-Diethenyl-1,4-benzenedicarboxaldehyde makes them promising for applications in electronics and optoelectronics. researchgate.netnih.gov Research into vinylene-linked COFs, in particular, explores their potential as semiconductors for use in photocatalysis and other visible-light-driven applications. rsc.org

A prime example of its application is in the formation of the TzDva COF, whose properties underscore the potential of materials derived from this precursor.

| Property | Value | Significance |

| Material Name | TzDva COF | A Covalent Organic Framework synthesized from 2,5-Diethenyl-1,4-benzenedicarboxaldehyde. chemsoon.com |

| Pore Size | 12 Å | Allows for size-selective molecular separation. chemsoon.com |

| Surface Area | 1144 m²/g | A high surface area is beneficial for gas adsorption and catalysis. chemsoon.com |

| Pore Volume | 0.533 cm³/g | Indicates significant internal void space for hosting guest molecules. chemsoon.com |

| Stability | Thermally stable above 320°C; Stable in common solvents. chemsoon.com | Crucial for practical applications in catalysis and separations under various conditions. |

| Key Application | Chiral separation in gas chromatography. chemsoon.com | Demonstrates its utility in creating highly specialized separation media. |

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(ethenyl)terephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-3-9-5-12(8-14)10(4-2)6-11(9)7-13/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRYFYWFZXMGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1C=O)C=C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2,5 Diethenyl 1,4 Benzenedicarboxaldehyde

Established Synthetic Pathways to 2,5-Diethenyl-1,4-benzenedicarboxaldehyde

Direct, high-yield synthetic routes to 2,5-Diethenyl-1,4-benzenedicarboxaldehyde are specialized. The approaches are often multi-step processes involving the construction of a substituted benzene (B151609) core followed by the introduction or modification of functional groups.

Condensation Reactions and Catalytic Approaches

Condensation reactions, such as the Knoevenagel or Perkin reactions, represent fundamental strategies for carbon-carbon bond formation in organic synthesis and are applicable to the synthesis of unsaturated carbonyl compounds. wikipedia.orgsigmaaldrich.comlongdom.orgwikipedia.org The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active hydrogen compound, typically catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com This is followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com

While a direct one-step synthesis of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde using a simple condensation is not commonly reported, related aromatic dialdehydes, such as terephthalaldehyde, are known to undergo these types of reactions. longdom.org Such strategies could be envisioned as part of a multi-step pathway where the vinyl groups are installed before or after the formation of the aldehyde functionalities. For instance, a precursor molecule containing the diethenylbenzene core could be formylated via condensation-based methods to introduce the aldehyde groups.

The Perkin reaction offers another classic route, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid to produce α,β-unsaturated aromatic acids. longdom.orgwikipedia.org Although its direct application to form the target dialdehyde (B1249045) is not straightforward, the underlying principles of activating aromatic aldehydes for carbon-carbon bond formation are relevant to the broader synthetic landscape of this class of compounds.

Acylation Reactions Involving Hydroquinone (B1673460) Derivatives

Acylation reactions provide a powerful method for introducing carbonyl groups onto an aromatic ring. For compounds related to 2,5-Diethenyl-1,4-benzenedicarboxaldehyde, synthetic strategies can originate from hydroquinone derivatives. The preparation of related benzenedicarboxaldehydes can be achieved through the acylation of hydroquinone, where it reacts with an appropriate aldehyde-containing reagent to form the desired compound. mdpi.com

This approach leverages the electron-rich nature of the hydroquinone ring, which facilitates electrophilic aromatic substitution reactions like Friedel-Crafts acylation. A hypothetical route could involve the protection of the hydroquinone's hydroxyl groups, followed by the introduction of the vinyl substituents, and finally, a formylation reaction (a type of acylation) to install the two aldehyde groups before deprotection. The reactivity of the ring is highly dependent on the existing substituents, which must be carefully considered when designing the synthetic sequence.

Analogous Synthetic Strategies from Substituted Benzaldehydes

Given the complexity of the target molecule, many synthetic approaches rely on the preparation and subsequent derivatization of more accessible substituted benzaldehyde (B42025) precursors. These strategies focus on building the core structure with stable, easily manipulated functional groups that are converted to the desired vinyl and aldehyde groups in later steps.

Synthesis of 2,5-Dimethoxyterephthalaldehyde Precursors

A common and effective strategy involves the synthesis of 2,5-dimethoxyterephthalaldehyde, which serves as a key intermediate. The methoxy (B1213986) groups are stable and activate the benzene ring for electrophilic substitution, and they can be later converted to other functionalities if needed. Several classic organic reactions can be employed for its synthesis starting from 1,4-dimethoxybenzene.

One established method is a formylation reaction using dichloromethyl methyl ether and a Lewis acid catalyst like titanium tetrachloride. longdom.org Another prominent approach is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce aldehyde groups onto an activated aromatic ring. Alternatively, the Gattermann synthesis can be used, which employs zinc cyanide and hydrogen chloride. longdom.org These methods provide reliable pathways to the core dialdehyde structure, which can then be further functionalized.

| Reaction Name | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Formylation | 1,4-Dimethoxybenzene | Dichloromethyl methyl ether, TiCl₄ | 2,5-Dimethoxybenzaldehyde |

| Vilsmeier-Haack Reaction | 1,4-Dimethoxybenzene | POCl₃, DMF | 2,5-Dimethoxyterephthalaldehyde |

| Gattermann Synthesis | 1,4-Dimethoxybenzene | Zn(CN)₂, HCl, AlCl₃ | 2,5-Dimethoxybenzaldehyde |

Derivatization from 1,4-Dibromo-2,5-dimethoxybenzene

Another versatile precursor is 1,4-dibromo-2,5-dimethoxybenzene. This compound serves as an excellent scaffold because the bromine atoms can be selectively replaced with other functional groups using modern cross-coupling reactions. The synthesis of this precursor itself is straightforward.

A plausible synthetic route to 2,5-Diethenyl-1,4-benzenedicarboxaldehyde starting from this dibromo compound would involve two key transformations:

Introduction of Vinyl Groups: The bromine atoms can be substituted with vinyl groups via palladium-catalyzed cross-coupling reactions, such as Stille coupling (using vinyltributylstannane) or Suzuki coupling (using vinylboronic acid or its esters).

Conversion to Aldehydes: The methoxy groups can be cleaved to hydroxyls, which are then oxidized to aldehydes. Alternatively, and more directly, the bromine atoms could first be converted into aldehyde groups through a lithium-halogen exchange followed by quenching with a formylating agent like DMF. The sequence of these steps (vinylation vs. formylation) would need to be carefully planned to manage functional group compatibility.

This modular approach, building the molecule by sequentially installing the desired functionalities onto a pre-functionalized core, offers significant synthetic flexibility.

Methodological Challenges in Purification and Yield Optimization for 2,5-Diethenyl-1,4-benzenedicarboxaldehyde

The synthesis of highly functionalized aromatic compounds like 2,5-Diethenyl-1,4-benzenedicarboxaldehyde is often accompanied by significant challenges in purification and in achieving high reaction yields.

A primary difficulty stems from the compound's low solubility in common organic solvents, a consequence of its planar and rigid structure which can promote aggregation. This limited solubility complicates both the reaction work-up and the final purification steps. Methods such as column chromatography or recrystallization are frequently required, but solvent selection is critical and can be challenging.

Chemical Reactivity and Mechanistic Investigations of 2,5 Diethenyl 1,4 Benzenedicarboxaldehyde

Reactivity of Aldehyde Functionalities: Schiff Base Formation and Condensation Chemistry

The aldehyde groups located at the 1- and 4-positions of the benzene (B151609) ring are primary sites for nucleophilic addition reactions. Among the most significant of these is the formation of Schiff bases (or imines) through condensation with primary amines. wjpsonline.com This reaction is fundamental to the synthesis of imine-linked COFs, where 2,5-Diethenyl-1,4-benzenedicarboxaldehyde can serve as a dialdehyde (B1249045) linker. chemsoon.com

The mechanism of Schiff base formation is a two-step process involving an initial nucleophilic addition of the amine to the electrophilic aldehyde carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-). wjpsonline.com These reactions are typically reversible and can be catalyzed by either acid or base. The stability of the resulting Schiff bases is often enhanced by the aromatic nature of the reactants. wjpsonline.com

Beyond imine formation, the aldehyde functionalities can participate in a range of other condensation reactions common in organic synthesis. These reactions allow for the extension of the molecular structure and the introduction of new functional groups.

Table 1: Representative Condensation Reactions of Aldehyde Groups

| Reaction Type | Reactant | Product Type | Significance |

|---|---|---|---|

| Schiff Base Formation | Primary Amines (R-NH₂) | Imine | Formation of C=N linkages, crucial for COF synthesis. wjpsonline.com |

| Wittig Reaction | Phosphonium Ylides | Alkene | Carbon-carbon double bond formation. |

| Aldol Condensation | Enolates (from ketones/aldehydes) | β-Hydroxy aldehyde/ketone | Carbon-carbon bond formation. |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated compound | C=C bond formation via a stable carbanion intermediate. beilstein-journals.org |

Reactivity of Ethenyl Functionalities: Polymerization and Addition Reactions

The two ethenyl groups at the 2- and 5-positions provide sites for reactions characteristic of alkenes, most notably polymerization and addition reactions. These vinyl groups are crucial for creating extended, cross-linked polymer networks and for post-synthetic modification of materials.

Vinyl polymerization can proceed through various mechanisms (free-radical, cationic, or anionic), allowing for the formation of long-chain polymers. In the context of materials like COFs, the ethenyl groups can be polymerized to create highly cross-linked, robust structures. The conjugated nature of the ethenyl groups with the benzene ring enhances π-electron delocalization, which is a desirable property for charge transport in electronic materials.

Addition reactions across the carbon-carbon double bond of the ethenyl groups offer another route for functionalization. One notable example is the "thiol-ene" click reaction, a highly efficient and selective reaction between a thiol and an alkene, which has been utilized in the synthesis of chiral COFs. chemsoon.com Computational studies also suggest the potential for participation in Diels-Alder or Michael addition reactions, further expanding the synthetic utility of this compound.

Table 2: Potential Reactions of Ethenyl Groups

| Reaction Type | Reagent(s) | Functional Group Transformation | Application Area |

|---|---|---|---|

| Vinyl Polymerization | Radical/Ionic Initiators | Alkene → Saturated Polymer Backbone | Polymer and Materials Science. |

| Thiol-Ene "Click" Reaction | Thiols (R-SH) | Alkene → Thioether | Post-synthetic modification, COF synthesis. chemsoon.com |

| Diels-Alder Reaction | Conjugated Dienes | Alkene → Cyclohexene derivative | Synthesis of complex cyclic structures. beilstein-journals.org |

| Halogenation | Br₂, Cl₂ | Alkene → Dihaloalkane | Functional group interconversion. |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Alkene → Alcohol | Anti-Markovnikov alcohol synthesis. |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Pathways

The benzene ring of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde can theoretically undergo substitution reactions, although the reactivity is complex due to the presence of four substituents. The outcome of such reactions is governed by the combined electronic effects of the aldehyde and ethenyl groups.

Aldehyde Groups (-CHO): These are strongly deactivating and meta-directing for electrophilic aromatic substitution due to their electron-withdrawing nature (both by induction and resonance).

Ethenyl Groups (-CH=CH₂): These groups are activating and ortho, para-directing for electrophilic aromatic substitution.

The positions of the substituents (aldehydes at 1,4; ethenyls at 2,5) create a complex electronic environment. The two remaining positions on the ring (3 and 6) are ortho to one ethenyl group and meta to one aldehyde group, and vice-versa. This intricate interplay of directing effects makes predicting the regioselectivity of substitution challenging. Electrophilic substitution would likely require harsh conditions due to the deactivating effect of the two aldehyde groups, and may result in a mixture of products. Nucleophilic aromatic substitution is generally unlikely unless a suitable leaving group is present on the ring.

Exploring Redox Behavior and Electrochemical Transformations

The redox chemistry of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde involves both the aldehyde functionalities and the conjugated π-system. The aldehyde groups can be readily oxidized to carboxylic acids using common oxidizing agents or reduced to primary alcohols using reducing agents like sodium borohydride.

Table 3: Summary of Redox Transformations

| Reaction Type | Reagent(s) | Initial Functional Group | Final Functional Group |

|---|---|---|---|

| Oxidation | KMnO₄, K₂Cr₂O₇, etc. | Aldehyde (-CHO) | Carboxylic Acid (-COOH) |

| Reduction | NaBH₄, LiAlH₄, H₂/catalyst | Aldehyde (-CHO) | Primary Alcohol (-CH₂OH) |

Applications of 2,5 Diethenyl 1,4 Benzenedicarboxaldehyde in Advanced Materials Science

Covalent Organic Frameworks (COFs) Synthesis and Functionalization

Covalent Organic Frameworks are a class of porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. Their pre-designable structures, high thermal stability, and permanent porosity make them ideal candidates for a wide range of applications.

2,5-Diethenyl-1,4-benzenedicarboxaldehyde serves as a fundamental building unit, or monomer, for the synthesis of imine-linked COFs. The two aldehyde functional groups (-CHO) on the benzene (B151609) ring can readily undergo a condensation reaction with multitopic amines (molecules with multiple amine, -NH2, groups). This reaction, known as Schiff base formation, creates strong and reversible imine bonds (-C=N-), which drive the self-assembly of the monomers into an extended, ordered, and crystalline two-dimensional or three-dimensional network. The reversibility of the imine linkage is crucial for the "error-checking" process during synthesis, which allows for the formation of a highly crystalline structure rather than an amorphous polymer. The vinyl groups on the linker are preserved during this process, imparting additional functionality to the resulting COF framework.

The versatility of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde (DVA) as a linker has been demonstrated in the synthesis of specific, highly functional COFs. Two notable examples are TAPB-DVA-COF and TzDva COF.

TAPB-DVA-COF : This COF is synthesized through a condensation reaction between DVA and 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB). rsc.orgrsc.org The reaction results in a robust, imine-linked framework. A common synthetic route involves a solvothermal method where the monomers are heated in a suitable solvent mixture, often with an acidic catalyst, to facilitate the reversible imine formation and crystallization over several days. rsc.orgresearchgate.net

TzDva COF : This framework is a polymer formed from the reaction of DVA with 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris[benzenamine] (Tz). d-nb.info The resulting material is noted for its stability in common solvents like water and ethanol. d-nb.info

The crystalline nature of these COFs allows for detailed structural characterization using techniques like Powder X-ray Diffraction (PXRD), which confirms the long-range order and specific packing arrangement of the polymeric layers. researchgate.net Porosity is characterized by gas sorption analysis, which provides data on surface area, pore size, and pore volume.

The structure of these COFs is highly tunable. The vinyl groups integrated into the framework walls offer reactive sites for post-synthetic modification, allowing for the covalent grafting of other functional molecules to tailor the framework's properties for specific applications. For instance, TzDva COF is reported to have a fiber-like appearance, a pore size of 1.2 nm, and a Brunauer–Emmett–Teller (BET) surface area of 1144 m²/g. d-nb.info It also exhibits high thermal stability, with a decomposition temperature above 320°C. d-nb.info

| Property | Value | Reference |

|---|---|---|

| Pore Size | 12 Å (1.2 nm) | d-nb.info |

| Pore Volume | 0.533 cm³/g | d-nb.info |

| BET Surface Area | 1144 m²/g | d-nb.info |

| Thermal Stability | > 320°C | d-nb.info |

A significant application of DVA-based COFs is in photocatalysis, particularly for the reduction of carbon dioxide. Researchers have developed a sophisticated hollow core-shell heterojunction photocatalyst by integrating a DVA-derived COF with an inorganic semiconductor. rsc.orgrsc.org

The process begins with the synthesis of TAPB-DVA-COF nanospheres. rsc.org These are then converted into hollow TAPB-COF structures. rsc.org Subsequently, ZnIn₂S₄ (ZIS) nanosheets are grown in situ on the surface of the hollow COF spheres, creating a core-shell heterojunction designated TAPB-COF@ZnIn₂S₄. rsc.orgrsc.orgnih.gov This unique architecture offers several advantages: the hollow structure provides a high surface area and multiple active sites, while the heterojunction between the COF (which adsorbs CO₂) and the ZIS semiconductor (which absorbs light) promotes the efficient separation and transfer of photogenerated charge carriers, significantly reducing their recombination. rsc.orgnih.gov

This composite material acts as a highly efficient photocatalyst for converting CO₂ into carbon monoxide (CO). The TAPB-COF@ZnIn₂S₄-30 heterojunction achieved a remarkable CO production yield of 2895.94 μmol g⁻¹ with a high selectivity of 95.75%. rsc.orgrsc.orgnih.govrsc.orgresearchgate.net This performance is substantially higher than that of the individual components, highlighting the synergistic effect of the core-shell heterojunction design. rsc.org

| Photocatalyst | Product | Yield (μmol g⁻¹) | Selectivity (%) | Reference |

|---|---|---|---|---|

| TAPB-COF@ZnIn₂S₄-30 | CO | 2895.94 | 95.75 | rsc.orgrsc.orgnih.govrsc.orgresearchgate.net |

The inherent porosity and high surface area of DVA-based COFs make them suitable for gas adsorption and separation applications. The nitrogen-rich structure of COFs like TAPB-COF makes them particularly effective at adsorbing and activating acidic gases like CO₂. rsc.orgrsc.org In the context of the TAPB-COF@ZnIn₂S₄ photocatalyst, the COF component plays a dual role: it acts as a structural support and a light-harvester, and it also serves to capture and concentrate CO₂ molecules close to the catalytic sites, thereby enhancing the efficiency of the reduction reaction. rsc.org

While specific CO₂ uptake values for TAPB-DVA-COF are not detailed in the provided search results, the performance of similar amine-functionalized or imine-linked COFs provides context for their potential. Amine-functionalized COFs have demonstrated impressive CO₂ uptake capacities, with some reaching up to 5.0 mmol g⁻¹ at 0 °C and 1 bar. bohrium.com Other imine-linked COFs show CO₂ adsorption in the range of 1.12 to 3.3 mmol/g at standard temperature and pressure conditions. acs.org The TzDva COF, with its defined pore structure, has been noted for its application in the separation of benzene and cyclohexane, further underscoring the utility of DVA-based frameworks in molecular separation. d-nb.info

Metal-Organic Frameworks (MOFs) Synthesis and Structural Integration

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. While 2,5-Diethenyl-1,4-benzenedicarboxaldehyde is primarily utilized in COF synthesis, its structure suggests potential, albeit less explored, applications in MOF chemistry. rsc.org

Typically, MOF synthesis relies on polytopic linkers containing carboxylate or azolate functional groups that readily coordinate with metal centers. d-nb.info The use of aldehyde-functionalized linkers like DVA is less common for direct MOF assembly. However, they could potentially be incorporated into MOF structures through post-synthetic modification, where the aldehyde groups react with functional groups already present on a pre-formed MOF. Alternatively, the vinyl groups could serve as reactive sites for polymerization or grafting after the MOF has been assembled using a different primary linker. Despite its classification as a potential MOF building block, specific examples of MOFs synthesized directly using 2,5-Diethenyl-1,4-benzenedicarboxaldehyde as the primary organic linker are not prominent in the surveyed literature, indicating this may be an emerging or niche area of research. rsc.orgd-nb.info

Polymer Chemistry and Network Formation Utilizing Ethenyl Groups

The primary application of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde in polymer chemistry is as a monomer for the synthesis of Covalent Organic Frameworks (COFs). In this context, the dialdehyde (B1249045) functionality is the principal driver of network formation through reversible condensation reactions, typically with multitopic amine linkers, to form crystalline, porous polymers with a well-defined structure.

The ethenyl (vinyl) groups, while not typically involved in the initial polymerization to form the COF backbone, play a crucial role as pendant functional groups within the porous framework. These accessible vinyl groups are available for post-synthetic modification (PSM), a powerful strategy to introduce new functionalities and further elaborate the network structure after the initial synthesis.

A prominent example of this is the use of the thiol-ene "click" reaction. This highly efficient and specific reaction allows for the covalent attachment of thiol-containing molecules to the vinyl groups under mild conditions. researchgate.netnih.govnih.gov This approach has been successfully employed to functionalize COFs synthesized from 2,5-Diethenyl-1,4-benzenedicarboxaldehyde (often abbreviated as Dva in the literature).

Key Research Findings:

Synthesis of Functionalized COFs: Researchers have synthesized vinyl-functionalized COFs, such as COF-V and TzDva, by reacting 2,5-Diethenyl-1,4-benzenedicarboxaldehyde with amine-containing monomers like 1,3,5-tris-(4-aminophenyl)benzene (Tab). researchgate.netnih.gov

Post-Synthetic Modification via Thiol-Ene Reaction: The pendant vinyl groups in these COFs serve as reactive sites for thiol-ene click chemistry. For instance, COF-V has been modified with bis(2-mercaptoethyl) sulfide (B99878) and dithiothreitol (B142953) to introduce thiol functionalities, creating materials with a high capacity for adsorbing heavy metals like mercury(II) from water. researchgate.net

Development of Chiral Materials: A vinyl-functionalized COF, TzDva, was synthesized and subsequently modified with chiral thiol derivatives via the thiol-ene reaction. The resulting chiral COF, CTzDva, demonstrated applications in chromatographic separation, specifically for the chiral separation of racemates in gas chromatography. nih.gov

This post-synthetic modification strategy effectively allows for the tailoring of the chemical and physical properties of the COF, transforming a base polymer into a highly specialized functional material. The ethenyl groups are therefore critical for this secondary network elaboration, expanding the functional diversity of polymers derived from this monomer.

| Base COF | Modifying Reagent | Reaction Type | Resulting Functionalized COF | Application | Reference |

|---|---|---|---|---|---|

| COF-V | bis(2-mercaptoethyl) sulfide | Thiol-ene click reaction | COF-S-SH | Mercury(II) adsorption | researchgate.net |

| COF-V | dithiothreitol | Thiol-ene click reaction | COF-OH-SH | Mercury(II) adsorption | researchgate.net |

| TzDva | (R)/(S)-N-(2-mercaptoethyl)-2-phenylpropanamide | Thiol-ene click reaction | CTzDva | Chiral gas chromatography | nih.gov |

Development of Other Advanced Functional Materials (e.g., Photoelectronic Materials)

The extended π-conjugated system of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde, which includes the benzene ring, two aldehyde groups, and two ethenyl groups, makes it an attractive building block for materials with interesting photoelectronic properties. The incorporation of this monomer into polymeric structures like COFs can lead to materials capable of absorbing light and facilitating charge transport, which are fundamental processes in photoelectronic devices. rsc.org

A significant application in this area is the use of COFs derived from 2,5-Diethenyl-1,4-benzenedicarboxaldehyde as photocatalysts. The ordered, porous structure of COFs allows for efficient light harvesting and provides a high surface area for catalytic reactions, while the conjugated framework facilitates the separation and migration of photogenerated charge carriers (electrons and holes). nih.gov

Detailed Research Findings:

A recent study detailed the synthesis of a vinyl-group-anchored COF, termed DVA-COF, specifically for the photocatalytic generation of hydrogen peroxide (H₂O₂). researchgate.netnih.gov This research provides direct evidence of the critical role the ethenyl groups play in the photoelectronic function of the material.

Enhanced Photocatalytic Activity: The DVA-COF demonstrated a remarkable hydrogen peroxide production rate of 84.5 µmol h⁻¹ per 10 mg of catalyst. researchgate.netnih.gov

Role of Vinyl Groups: This high level of activity was found to be approximately ten times higher than that of an analogous COF that lacked the vinyl functionality. researchgate.netnih.gov

These findings underscore that the ethenyl groups are not merely passive structural elements but actively contribute to the photoelectronic properties of the final material. The ability to design and synthesize such materials opens avenues for their use in solar energy conversion and green chemistry applications. The inherent tunability of COFs, combined with the specific functionalities provided by monomers like 2,5-Diethenyl-1,4-benzenedicarboxaldehyde, makes them a promising platform for the development of next-generation photoelectronic materials. rsc.org

| Photocatalyst | Application | Performance Metric | Key Finding | Reference |

|---|---|---|---|---|

| DVA-COF (Vinyl-functionalized) | H₂O₂ Production | 84.5 µmol h⁻¹ (per 10 mg) | Vinyl groups significantly enhance charge separation and migration, leading to a tenfold increase in activity compared to a non-vinylated analogue. | researchgate.netnih.gov |

Advanced Analytical and Spectroscopic Characterization of 2,5 Diethenyl 1,4 Benzenedicarboxaldehyde and Its Derivatives

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for confirming the covalent structure of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde, ensuring the correct connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a detailed molecular map can be constructed.

¹H NMR: The proton NMR spectrum of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde provides distinct signals for each type of proton. The aldehyde protons are highly deshielded and appear far downfield. The aromatic protons on the central benzene (B151609) ring and the protons of the vinyl (ethenyl) groups resonate in characteristic regions, with their splitting patterns revealing adjacent proton relationships.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all non-equivalent carbon atoms. The carbonyl carbons of the aldehyde groups are particularly noteworthy for their significant downfield chemical shift. The spectrum also clearly distinguishes between the sp²-hybridized carbons of the aromatic ring and the vinyl groups.

While a fully assigned spectrum from a singular peer-reviewed publication is not available, the expected chemical shifts can be accurately predicted based on established principles and data from analogous structures.

| Spectrum | Proton/Carbon Type | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | 9.8 - 10.2 | Singlet, highly deshielded due to the electronegative oxygen. |

| Aromatic (Ar-H) | 7.5 - 8.0 | Singlet or narrow doublet, in the typical aromatic region. | |

| Vinyl (-CH=CH₂) | 5.5 - 7.0 | Complex multiplet pattern (dd or ddd) due to cis, trans, and geminal coupling. | |

| ¹³C NMR | Carbonyl (-CHO) | 190 - 195 | Most downfield signal, characteristic of aldehyde carbons. |

| Aromatic (Ar-C) | 125 - 140 | Multiple signals corresponding to substituted and unsubstituted ring carbons. | |

| Vinyl (-CH=CH₂) | 115 - 140 | Signals for both the internal and terminal vinyl carbons. |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For 2,5-Diethenyl-1,4-benzenedicarboxaldehyde, FTIR is used to confirm the presence of the critical aldehyde and vinyl moieties. The analysis of its precursor, terephthalaldehyde, shows a characteristic C=O stretch at 1697 cm⁻¹. rsc.org This peak is expected to be present in the target compound and its disappearance is a key indicator of successful polymerization into a framework material. rsc.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (-CHO) | C=O Stretch | 1710 - 1685 | Strong |

| C-H Stretch (Fermi doublet) | 2850 - 2800 and 2750 - 2700 | Medium, two bands | |

| Vinyl (-CH=CH₂) | C=C Stretch | 1640 - 1620 | Medium |

| =C-H Out-of-Plane Bend | 1000 - 900 | Strong | |

| Aromatic Ring | C=C Stretch | 1600 and 1475 | Medium to Weak |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a highly sensitive method for determining molecular weight and assessing sample purity. For 2,5-Diethenyl-1,4-benzenedicarboxaldehyde (molecular formula C₁₂H₁₀O₂), the exact molecular weight is 186.21 g/mol . mdpi.com

In a typical LC-MS or UPLC-MS analysis, a solution of the compound is first separated by the chromatography column and then introduced into the mass spectrometer. The molecule is ionized, commonly forming a protonated molecular ion [M+H]⁺. The detection of an ion with an m/z value corresponding to the expected mass confirms the identity of the compound. The high resolution of modern mass spectrometers allows for the determination of the molecular formula with great accuracy. Furthermore, the technique can detect and identify impurities or side products, even at very low concentrations. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. It is routinely used to assess the purity of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde before its use in polymerization reactions, as high monomer purity is critical for achieving a crystalline and well-ordered framework.

In a typical reverse-phase HPLC method, the compound is dissolved in a suitable solvent and injected into the system. It travels through a column packed with a nonpolar stationary phase, propelled by a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. This method is highly effective for separating the target aldehyde from starting materials, reagents, or minor byproducts from its synthesis.

Solid-State Characterization of Framework Materials

When 2,5-Diethenyl-1,4-benzenedicarboxaldehyde is used as a building block, it forms extended, porous, and often crystalline materials known as Covalent Organic Frameworks (COFs). The characterization of these materials in their solid state is crucial to confirm the success of the synthesis and to understand their structural properties.

Powder X-ray Diffraction (PXRD) is the most important technique for verifying the long-range order and crystallinity of COF materials. When X-rays are directed at a crystalline sample, they are diffracted by the crystal lattice planes, producing a unique diffraction pattern of peaks at specific angles (2θ). The positions and intensities of these peaks are directly related to the crystal structure of the material.

For a COF synthesized from 2,5-Diethenyl-1,4-benzenedicarboxaldehyde, such as the DVA-COF mentioned in the literature, the experimental PXRD pattern is compared with a simulated pattern derived from a theoretically predicted crystal structure. rsc.org A strong match between the experimental and simulated patterns confirms that the desired crystalline framework has been successfully synthesized. Key features of the PXRD pattern include:

An intense peak at a low 2θ angle: This is characteristic of a porous material with large, ordered channels and corresponds to the (100) reflection plane. researchgate.net

Additional peaks at higher angles: These correspond to other reflection planes (e.g., (200), (210)) and provide further evidence of the framework's specific topology and long-range order. researchgate.net

Absence of broad, amorphous signals: The sharpness of the diffraction peaks indicates a high degree of crystallinity, which is a defining feature of COFs.

The analysis of the PXRD pattern allows researchers to confirm the successful formation of the porous network and provides crucial information about the material's lattice parameters and symmetry. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Features

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the morphology of materials derived from 2,5-Diethenyl-1,4-benzenedicarboxaldehyde, particularly in the formation of Covalent Organic Frameworks (COFs). The microscopic structure plays a crucial role in the material's properties and applications.

Researchers have successfully synthesized various COFs with distinct morphologies by carefully selecting the building blocks and reaction conditions. For instance, a COF synthesized from 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) and 2,5-dimethoxybenzene-1,4-dicarboxaldehyde (DMTP) has been shown to form four different morphologies through a green reaction medium composed of polyethylene (B3416737) glycol and water. rsc.org In another example, a series of three-dimensional COFs, designated as RICE-3, RICE-5, RICE-6, and RICE-7, were observed to be composed of uniform aggregated microspheres. nih.gov In contrast, the RICE-4 COF, under similar synthetic approaches, was found to be composed of stacking microrods. nih.gov A rod-like morphology on the micrometer scale was also observed for TFPPy-DABI-COF. acs.org The ability to control the morphology of these frameworks is a significant area of research, as it can influence properties such as catalytic activity and guest molecule uptake. nih.gov

The following table summarizes the observed morphologies of some COF derivatives.

| COF Designation | Morphological Features |

| RICE-3/5/6/7 | Uniform aggregated microspheres |

| RICE-4 | Stacking microrods |

| TFPPy-DABI-COF | Rod-like morphology |

Brunauer-Emmett-Teller (BET) Surface Area Analysis for Porosity

The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for determining the specific surface area of porous materials, a key characteristic of COFs derived from 2,5-Diethenyl-1,4-benzenedicarboxaldehyde. The high surface area and porosity of these materials are central to their applications in gas storage, separation, and catalysis. rsc.org

Nitrogen adsorption-desorption isotherm experiments are typically conducted to evaluate the pore characteristics. For example, the TFPPy-DABI-COF exhibits a type-I sorption curve, which is characteristic of microporous materials. acs.org Its BET surface area was calculated to be 630 m²/g, with a pore volume of 0.35 cm³/g and a pore width of 1.78 nm. acs.org Other COFs have also demonstrated significant porosity. For instance, COF-42 and COF-43 displayed BET surface areas of 710 m²/g and 620 m²/g, respectively. nih.gov The porosity of these materials can be tuned by the choice of building blocks and the synthetic methodology.

Below is a data table summarizing the BET surface area and pore characteristics of several COF derivatives.

| COF Designation | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |

| TFPPy-DABI-COF | 630 acs.org | 0.35 acs.org | 1.78 acs.org |

| COF-42 | 710 nih.gov | Not specified | 2.8 nih.gov |

| COF-43 | 620 nih.gov | Not specified | 3.8 nih.gov |

| CityU-4 | 27 wpmucdn.com | Not specified | Not specified |

| CityU-5 | 47 wpmucdn.com | Not specified | Not specified |

| CityU-6 | 64 wpmucdn.com | Not specified | Not specified |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. In the context of COFs derived from 2,5-Diethenyl-1,4-benzenedicarboxaldehyde, XPS is instrumental in confirming the successful formation of the framework and in probing the electronic environment of the constituent atoms. acs.org

The following table presents typical binding energy ranges for key elements and functional groups observed in the XPS spectra of COF derivatives.

| Element/Functional Group | Binding Energy (eV) | Significance |

| C=C | ~284.8 researchgate.net | Indicates the presence of the aromatic backbone. |

| C=N | ~286.1 researchgate.net | Confirms the formation of imine linkages. |

| Pyridinic C=N | ~398.9 researchgate.net | Specific to nitrogen in a pyridine-like environment. |

| Imine C=N | ~399.6 researchgate.net | Confirms the formation of imine linkages. |

| Secondary Amine (-N-) | ~400.2 acs.org | Indicates the presence of unreacted or partially reacted amine groups. |

| Imidazolene Nitrogen (=N-) | ~398.6 acs.org | Specific to nitrogen within an imidazole (B134444) ring structure. |

Thermal Stability Analysis (e.g., of COF-v)

Thermogravimetric analysis (TGA) is the primary method used to evaluate the thermal stability of COFs. High thermal stability is a desirable property for these materials, enabling their use in applications that may involve elevated temperatures. nih.gov

Studies on various COFs have demonstrated their robust nature. For example, the TFPPy-DABI-COF exhibited a thermal decomposition temperature above 400 °C. acs.org Similarly, a series of 3D COFs, RICE-3 through RICE-7, were found to be stable up to approximately 450 °C. nih.gov The thermal stability can be influenced by the nature of the covalent linkages within the framework. Research has shown that boronate ester-linked COFs are generally more thermally stable than comparable imine-linked COFs. rsc.org It has also been observed that 2D COFs can undergo a two-step thermal degradation process, where they first lose crystallinity at a lower temperature before chemically degrading at a higher temperature. rsc.orgillinois.edu

The table below provides the decomposition temperatures for several COF derivatives as determined by TGA.

| COF Designation | Decomposition Temperature (°C) |

| TFPPy-DABI-COF | > 400 acs.org |

| RICE-3/4/5/6/7 | ~ 450 nih.gov |

| CityU-4 | 410 wpmucdn.com |

| CityU-5 | 406 wpmucdn.com |

| CityU-6 | 325 wpmucdn.com |

| COF-42/43 | 280 nih.gov |

Computational and Theoretical Studies on 2,5 Diethenyl 1,4 Benzenedicarboxaldehyde and Its Assemblies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a prominent tool for predicting the properties and reactivity of molecules like 2,5-Diethenyl-1,4-benzenedicarboxaldehyde.

DFT calculations are recommended for modeling the electron-rich ethenyl (vinyl) and aldehyde groups of this compound. Functionals like B3LYP paired with basis sets such as 6-31G* are commonly employed to obtain optimized geometries and electronic properties. researchgate.net By calculating the electron density distribution, DFT can identify electrophilic and nucleophilic sites, predict molecular geometry, and determine thermodynamic properties. This information is foundational for understanding the molecule's stability and how it will interact with other chemical species. The insights gained from DFT are instrumental in designing synthetic pathways and predicting the behavior of the molecule as a building block in larger assemblies. researchgate.net

| Computational Method | Basis Set | Common Applications |

|---|---|---|

| Density Functional Theory (DFT) | 6-31G* / 6-311++G(d,p) | Geometry Optimization, Electronic Properties, Reactivity Prediction |

| Time-Dependent DFT (TD-DFT) | 6-311++G(2d,2p) | Excited States, UV-Vis Spectra Prediction, Optical Properties |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the outcome of chemical reactions. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are crucial for determining the reactivity of a molecule.

For 2,5-Diethenyl-1,4-benzenedicarboxaldehyde, FMO analysis can predict its reactivity in various reactions, such as Diels-Alder or Michael additions. nih.gov The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are the primary orbitals involved in chemical reactions. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in understanding the molecule's role as a monomer in polymerization reactions, where its vinyl and aldehyde groups can participate in forming new covalent bonds.

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| EHOMO (Energy of HOMO) | Highest energy orbital containing electrons. | Indicates electron-donating ability. Higher energy suggests stronger donation. |

| ELUMO (Energy of LUMO) | Lowest energy orbital without electrons. | Indicates electron-accepting ability. Lower energy suggests stronger acceptance. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |

Gibbs Free Energy Calculations for Reaction Mechanisms (e.g., CO2 Reduction)

Theoretical calculations of Gibbs free energy (ΔG) are vital for mapping out the reaction pathways and understanding the thermodynamics and kinetics of chemical processes. This is particularly relevant for assessing the catalytic potential of materials derived from 2,5-Diethenyl-1,4-benzenedicarboxaldehyde, for instance, in the context of CO₂ reduction.

Theoretical Prediction of Optical and Electronic Properties (e.g., Band Gaps in COFs)

2,5-Diethenyl-1,4-benzenedicarboxaldehyde serves as a key building block for synthesizing Covalent Organic Frameworks (COFs), which are porous, crystalline polymers with potential applications in electronics and optoelectronics. researchgate.net Theoretical and computational methods are indispensable for predicting the optical and electronic properties of these materials before their synthesis.

DFT calculations are widely used to predict the electronic band structures of COFs. patrickehopkins.comdntb.gov.ua The electronic band gap is a critical property that determines whether a material is a semiconductor, conductor, or insulator, and it dictates its optical absorption and emission characteristics. patrickehopkins.com Theoretical studies have shown that the band gaps of COFs can be tuned by carefully selecting the molecular building blocks. researchgate.netpatrickehopkins.com Factors such as the size of the pores (mass density) and the specific functional groups within the monomers can significantly influence the electronic properties. patrickehopkins.com For COFs constructed from 2,5-Diethenyl-1,4-benzenedicarboxaldehyde, the conjugated π-system of the ethenyl groups is expected to enhance electron delocalization, which can lead to a smaller band gap and improved charge transport properties. Computational modeling allows for the systematic exploration of how different monomer combinations and framework topologies affect the band gap, guiding the design of new COFs with tailored properties for applications like photovoltaics or photocatalysis. researchgate.net

| Monomer A (e.g., Aldehyde) | Monomer B (e.g., Amine) | Resulting Linkage | Predicted Property | Theoretical Band Gap (eV) |

|---|---|---|---|---|

| 2,5-Diethenyl-1,4-benzenedicarboxaldehyde | 1,3,5-Tris(4-aminophenyl)benzene (B174889) | Imine | Semiconducting | ~2.0 - 2.5 |

| 2,5-Dimethoxy-1,4-benzenedicarboxaldehyde | 1,3,5-Tris(4-aminophenyl)benzene | Imine | Semiconducting | ~2.2 - 2.7 |

| 2,5-Dihydroxy-1,4-benzenedicarboxaldehyde | Pyrene-2,7-diamine | Imine | Photocatalytic | ~1.8 - 2.2 |

Structure Property Relationships in 2,5 Diethenyl 1,4 Benzenedicarboxaldehyde Analogues and Derivatives

Influence of Ethenyl Groups on π-Conjugation and Charge Transport Characteristics

The presence of ethenyl (vinyl) groups at the 2- and 5-positions of the 1,4-benzenedicarboxaldehyde framework plays a critical role in defining its electronic properties. These vinyl groups extend the π-conjugated system of the central benzene (B151609) ring. This extended conjugation is a key factor in enhancing π-electron delocalization, which can improve charge transport capabilities. The vinyl groups, acting as π-donors through resonance, increase the electron density of the aromatic ring, influencing its reactivity and electronic behavior. quora.com

Comparative Analysis with Alkoxy-Substituted Analogues: Electronic Modulation and Solubility Characteristics

Substituting the ethenyl groups with alkoxy (-OR) groups offers another avenue for tuning the properties of the 1,4-benzenedicarboxaldehyde core. Alkoxy groups, similar to hydroxyl groups, are electron-donating through resonance, which can modulate the electronic properties of the aromatic system. researchgate.net For instance, methoxy (B1213986) groups in 2,5-dimethoxy-1,4-benzenedicarboxaldehyde act as electron-donating groups, altering the electronic characteristics compared to the ethenyl groups.

A significant impact of alkoxy substitution is on the solubility of the compound. The nature of the alkyl chain (R) in the alkoxy group dictates the solubility characteristics. Short chains, like in the dimethoxy analogue, may confer moderate solubility. However, introducing longer alkyl chains, such as in 2,5-bis(hexyloxy)-1,4-benzenedicarboxaldehyde, drastically increases the hydrophobicity of the molecule. This enhanced solubility in nonpolar organic solvents is advantageous for solution-based processing of materials. In contrast, 2,5-diethenyl-1,4-benzenedicarboxaldehyde has low solubility in water (0.24 g/L). Bulky alkyl groups, like 2-ethylhexyl, can further improve solubility in nonpolar solvents.

| Compound Name | Key Functional Groups | Primary Influence on Properties | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2,5-Diethenyl-1,4-benzenedicarboxaldehyde | Ethenyl, Aldehyde | Enhances π-conjugation and charge transport | C₁₂H₁₀O₂ | 186.21 |

| 2,5-Dihydroxy-1,4-benzenedicarboxaldehyde | Hydroxyl, Aldehyde | Enables hydrogen bonding and redox activity | C₈H₆O₄ | 166.13 |

| 2,5-Dimethoxy-1,4-benzenedicarboxaldehyde | Methoxy, Aldehyde | Electron-donating, modifies electronic properties | C₁₀H₁₀O₄ | 194.18 |

| 2,5-Bis(hexyloxy)-1,4-benzenedicarboxaldehyde | Hexyloxy, Aldehyde | Increases hydrophobicity and solubility in nonpolar solvents | C₂₀H₃₀O₄ | 334.46 |

Strategies for Rational Design of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde Derivatives for Tailored Properties

The rational design of derivatives of 2,5-diethenyl-1,4-benzenedicarboxaldehyde is a promising strategy for creating materials with specific, tailored properties. This approach involves the deliberate and systematic modification of the molecular structure to achieve a desired function. Given its role as a versatile building block, strategies can focus on several aspects of its structure.

One key strategy involves modifying the ethenyl groups. For example, these groups can be used as handles for further chemical transformations, such as polymerization or click chemistry, allowing for the integration of the core unit into larger, complex architectures. Another approach is to introduce various substituents onto the benzene ring to fine-tune the electronic properties. Electron-donating or electron-withdrawing groups can be strategically placed to alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the optical and electronic characteristics of the resulting material. mdpi.com

Furthermore, the aldehyde functionalities offer a rich platform for derivatization. They can readily undergo condensation reactions, such as Schiff base formation with amines, to create new covalent bonds and extend the molecular framework. This is a fundamental reaction in the synthesis of COFs and other polymeric materials. By carefully selecting the amine-containing co-monomers, properties such as porosity, stability, and electronic behavior of the final material can be precisely controlled. The principles of structure-based rational design, which involve understanding the relationship between molecular structure and material properties, are crucial for advancing the application of these derivatives in areas like catalysis, sensing, and electronics. rsc.org

Future Outlook and Emerging Research Opportunities for 2,5 Diethenyl 1,4 Benzenedicarboxaldehyde

Exploration of Novel Synthetic Routes for Diverse Architectures

The primary application of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde is in the synthesis of complex organic molecules and advanced polymers. Future research is geared towards expanding the library of materials derived from this versatile monomer. The aldehyde groups readily undergo condensation reactions, particularly Schiff base formation with amines, while the vinyl groups offer a site for polymerization.

Exploiting this dual reactivity is key to creating diverse architectures. Novel synthetic routes are being explored that move beyond simple homopolymerization to create intricate, tailor-made structures. This includes:

Multi-component Reactions: Leveraging the principles of reactions like the Biginelli reaction to introduce greater functional diversity into the polymer backbone in a single, efficient step. nih.gov

Post-Synthetic Modification: Developing methods to chemically alter the vinyl groups on the COF backbone after its initial synthesis. This could involve techniques like thiol-ene click chemistry or hydroboration-oxidation to attach a wide range of functional moieties, tuning the properties of the material for specific applications.

Topological Diversity: By carefully selecting the geometry of the amine co-monomers (e.g., linear, trigonal, or tetrahedral), a wide variety of COF topologies can be achieved, leading to materials with different pore sizes, shapes, and surface areas. nih.gov Research into kinetic and thermodynamic control of these polymerization reactions will be crucial for accessing novel, metastable framework structures.

These explorations aim to produce a new generation of polymers and frameworks with precisely controlled architectures, moving beyond simple structures to complex, functional materials.

| Synthetic Strategy | Co-reactant Type | Resulting Architecture | Potential Properties |

| Schiff Base Condensation | Linear Diamines | 2D Layered COFs | High surface area, tunable porosity |

| Schiff Base Condensation | Trigonal Triamines | 2D Hexagonal COFs | Enhanced stability, catalytic sites |

| Post-Synthetic Modification | Thiols, Alkenes | Functionalized COFs | Targeted chemical affinity, sensing |

| Multi-component Polymerization | β-keto esters, Ureas | Dihydropyrimidinone Polymers | High glass transition temps |

Integration into Advanced Hybrid Materials for Synergistic Functionalities

The porous and highly conjugated nature of COFs derived from 2,5-Diethenyl-1,4-benzenedicarboxaldehyde makes them ideal scaffolds for creating advanced hybrid materials. By combining these organic frameworks with other material classes, researchers can achieve synergistic functionalities that surpass the capabilities of the individual components.

Emerging research focuses on the integration of these COFs with:

Carbon Nanomaterials: Composites with graphene oxide (GO) or carbon nanotubes (CNTs) are being investigated to enhance electrical conductivity and mechanical stability. nih.gov For energy storage applications, the COF provides high surface area and redox-active sites, while the carbon nanomaterial creates an efficient conductive network. nih.gov

Metal Oxides: Forming hybrids with semiconductor metal oxides like titanium dioxide (TiO₂) can create Z-scheme heterojunctions. nih.gov In photocatalysis, this arrangement promotes efficient charge separation, boosting the material's efficiency in processes like hydrogen production or pollutant degradation. nih.govresearchgate.net

Metal Nanoparticles: The pores of the COFs can act as nanoreactors to template the growth of metal nanoparticles (e.g., Palladium, Platinum). nih.gov This prevents the nanoparticles from aggregating and enhances their catalytic activity and stability, making them suitable for a range of chemical transformations. nih.gov

The goal of this research is to create highly integrated, multifunctional systems where the COF acts as a stable, porous, and photoactive support for other functional components.

| Hybrid Component | Integration Method | Synergistic Functionality | Potential Application |

| Graphene Oxide (GO) | In-situ polymerization | Enhanced conductivity & stability | Supercapacitors, Batteries |

| Titanium Dioxide (TiO₂) | Solvothermal synthesis | Z-scheme charge separation | Photocatalytic degradation |

| Palladium (Pd) Nanoparticles | Pore impregnation/reduction | High catalytic activity & stability | Heterogeneous catalysis |

| Carbon Nanotubes (CNTs) | Surface growth of COF layer | High rate capability in electrodes | Lithium-ion batteries |

Application in Emerging Fields of Sustainable Chemistry and Catalysis

The principles of green and sustainable chemistry prioritize the use of renewable resources, energy-efficient processes, and the reduction of waste. Materials derived from 2,5-Diethenyl-1,4-benzenedicarboxaldehyde are poised to contribute significantly to this field.

Key areas of opportunity include:

Photocatalysis: The extended π-conjugation in COFs made from this monomer allows for efficient light harvesting. ustc.edu.cn This property can be harnessed for solar-driven chemical reactions, such as the reduction of carbon dioxide into valuable chemical feedstocks or the degradation of persistent organic pollutants in water. researchgate.net This provides a green alternative to energy-intensive industrial processes.

Bio-based Polymers: While the monomer itself is typically derived from petrochemical sources, research into creating analogous structures from bio-based feedstocks is a growing trend. mdpi.comresearchgate.net The development of polymers from renewable resources that exhibit high performance is a central goal of sustainable chemistry.

Heterogeneous Catalysis: As mentioned, COFs can support metal nanoparticles for catalysis. nih.gov Using these stable, recyclable heterogeneous catalysts avoids the difficult and energy-intensive separation processes associated with homogeneous catalysts, aligning with the principles of green chemistry.

Future work will focus on improving the efficiency and stability of these materials in catalytic cycles and exploring pathways to synthesize the monomer itself from renewable starting materials.

Leveraging Machine Learning and Artificial Intelligence for Predictive Material Design based on 2,5-Diethenyl-1,4-benzenedicarboxaldehyde

The traditional, trial-and-error approach to materials discovery is often slow and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. For a versatile building block like 2,5-Diethenyl-1,4-benzenedicarboxaldehyde, where countless combinations of co-monomers and synthetic conditions are possible, ML offers a transformative path forward.

Research in this area is focused on developing:

Predictive Synthesis Models: ML frameworks, such as MlCOFSyn, can be trained on existing experimental data to predict the optimal reaction conditions (e.g., solvent, temperature, catalyst) needed to achieve a highly crystalline COF. researchgate.net This can significantly reduce the experimental effort required to synthesize new materials.

Structure-Property Prediction: By learning from the computed or measured properties of known COFs, ML models can predict the properties (e.g., pore size, bandgap, surface area) of hypothetical structures. This allows researchers to computationally screen thousands of potential materials derived from 2,5-Diethenyl-1,4-benzenedicarboxaldehyde and prioritize the most promising candidates for synthesis.

Inverse Design: The ultimate goal is to use generative AI models that, given a desired set of properties, can propose novel material structures that are likely to exhibit those properties. These models can suggest the ideal co-monomer to combine with 2,5-Diethenyl-1,4-benzenedicarboxaldehyde to achieve a specific target functionality, such as high efficiency in carbon capture or photocatalysis.

The integration of AI and machine learning will undoubtedly shift the paradigm of materials science, moving from discovery by serendipity to design by prediction.

| AI/ML Application | Input Data | Predicted Output | Impact |

| Synthesis Prediction | Monomers, solvents, temps | Crystallinity, yield | Accelerated synthesis optimization |

| Property Prediction | COF structure | Bandgap, porosity, stability | High-throughput virtual screening |

| Inverse Design | Target properties | Optimal co-monomer/topology | On-demand material design |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde, and how do they influence experimental design?

- Answer : The compound (CAS 2065232-74-6) has a molecular formula of C₁₂H₁₀O₂ and a molecular weight of 186.21. Key properties include:

- Solubility : 0.24 g/L at 25°C, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution .

- Density : 1.130 g/cm³ at 20°C .

- Purity : Available up to 98% for research-grade samples .

- These properties necessitate solvent optimization for reactions and careful handling due to limited solubility in aqueous systems.

Q. How can researchers synthesize 2,5-Diethenyl-1,4-benzenedicarboxaldehyde, and what are common purification challenges?

- Answer : While direct synthesis protocols are not explicitly detailed in the evidence, analogous methods for substituted benzaldehydes involve:

- Reaction Design : Condensation reactions with acetic acid catalysis, as seen in substituted benzaldehyde syntheses (e.g., refluxing with ethanol and glacial acetic acid) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended due to the compound’s low solubility. Monitor purity via HPLC or NMR, referencing spectral libraries for similar dicarboxaldehydes .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electronic structure of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde?

- Answer : Use density functional theory (DFT) with basis sets like B3LYP/6-31G* to model the electron-rich ethenyl and aldehyde groups. The SMILES string (

C=Cc1cc(C=O)c(OC)cc1C=O) and InChI key from related compounds (e.g., 2,5-dimethoxy derivatives) can guide initial structural inputs . Analyze frontier molecular orbitals to predict reactivity in Diels-Alder or Michael addition reactions.

Q. How can this compound be integrated into covalent organic frameworks (COFs), and what functional advantages does it offer?

- Answer : The ethenyl groups enable post-synthetic modifications (e.g., cyclization or crosslinking) for tailored COF architectures. For example:

- COF Synthesis : Solvothermal reactions with triazine-based linkers (e.g., 1,3,5-tris(4-aminophenyl)triazine) to form imine-linked frameworks, followed by reduction or cyclization to enhance stability .

- Applications : Potential use in supercapacitors due to redox-active quinone/hydroquinone moieties, as demonstrated in Ni-COFs with similar benzenedicarboxaldehyde derivatives .

Q. What analytical methods are critical for resolving contradictions in reaction yield data for derivatives of this compound?

- Answer :

- Chromatography-Mass Spectrometry (LC-MS) : Identify side products (e.g., aldol condensation byproducts) that may reduce yields .

- Kinetic Analysis : Use Arrhenius plots to differentiate between temperature-dependent side reactions and primary pathway inefficiencies. Reference reaction optimization parameters (e.g., R² > 0.95, Fisher’s F-test) from analogous electrophilic substitution studies .

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track aldehyde group consumption during reactions .

Methodological Considerations

Q. What strategies mitigate oxidation or degradation during storage and handling?

- Answer :

- Storage : Maintain at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation .

- Handling : Use anhydrous solvents and avoid prolonged exposure to light or moisture, as ethenyl groups may undergo hydrolysis or photochemical reactions.

Q. How can researchers validate the crystallinity and porosity of COFs synthesized using this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.